molecular formula C8H12O4 B1165815 3'SL-GTP CAS No. 105822-89-7

3'SL-GTP

Cat. No.: B1165815
CAS No.: 105822-89-7
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Description

Significance of Guanosine (B1672433) Triphosphate (GTP) in Fundamental Cellular Processes

Guanosine triphosphate (GTP) is a purine (B94841) nucleoside triphosphate that holds a central position in cellular biochemistry. It is a key building block required for the synthesis of RNA during transcription. wikipedia.org Beyond its role in nucleic acid synthesis, GTP functions as a critical energy source and an activator of substrates in various metabolic reactions, often in a more specific manner than ATP. wikipedia.org

Key cellular processes where GTP plays an essential role include:

Energy Transfer: GTP is involved in energy transfer within the cell, and a GTP molecule generated during the citric acid cycle can be readily converted to ATP, effectively contributing to the cell's energy currency. wikipedia.orgyoutube.comyoutube.com

Protein Synthesis (Translation): During the elongation phase of translation, GTP provides the energy necessary for the binding of a new amino-bound tRNA to the ribosome's A site and for the translocation of the ribosome along the mRNA. wikipedia.orgyoutube.comyoutube.comontosight.aiinfinitylearn.com

Cell Signaling: GTP-binding proteins (G-proteins) are central to signal transduction pathways, acting as molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. wikipedia.orgyoutube.comontosight.aiinfinitylearn.comwikipedia.orgoist.jp This switching mechanism is crucial for controlling various signaling pathways, allowing cells to respond to their environment. youtube.com

Microtubule Dynamics: GTP is essential for the assembly and maintenance of microtubules. youtube.cominfinitylearn.com Tubulin dimers, the building blocks of microtubules, bind GTP, and the hydrolysis of GTP to GDP is linked to microtubule depolymerization. wikipedia.orgyoutube.comyoutube.com

Cellular Transport: GTP is necessary for the transport of molecules across cell membranes, including proteins and lipids. ontosight.ai

Mitochondrial Function: The translocation of proteins into the mitochondrial matrix involves the interaction of both GTP and ATP. wikipedia.orgyoutube.com

GTPases, a large family of enzymes, bind to GTP and hydrolyze it to guanosine diphosphate (B83284) (GDP). wikipedia.org These enzymes function as molecular switches or timers in many fundamental cellular processes, including signal transduction, protein biosynthesis, regulation of cell differentiation and movement, protein translocation, and vesicle transport. wikipedia.org The regulation of GTP metabolism, including its synthesis and degradation, is crucial for maintaining cellular homeostasis. ontosight.ai

Rationale for the Development and Application of Nucleotide Analogs in Mechanistic Biology

Nucleotide analogs are compounds structurally similar to naturally occurring nucleotides but with chemical modifications to the phosphate (B84403) backbone, the pentose (B10789219) sugar, or the nucleobase. wikipedia.orgekb.eg These modifications can confer altered properties, such as different base pairing or stacking characteristics. wikipedia.org The development and application of nucleotide analogs are driven by the need for tools to dissect the mechanisms of various biological processes, particularly those involving nucleic acids and nucleotide-binding proteins. frontiersin.orgumn.edu

Nucleotide analogs provide a powerful means to:

Act as mechanistic probes: Modified nucleotides can be used to study enzyme activity and fidelity, such as DNA polymerase activity during replication. frontiersin.org

Investigate molecular interactions: Analogs can help explore interactions between nucleic acids and proteins. nih.gov

Study structure and function: Non-hydrolyzable nucleotide analogs, resistant to enzymatic degradation, are used to study DNA and RNA structure and function.

Enable spectroscopic studies: Analogs can be modified with reporter groups, such as fluorescent dyes or spin labels, to allow investigation using techniques like fluorescence spectroscopy or EPR spectroscopy. glenresearch.com

The ability of these analogs to mimic or replace endogenous nucleotides allows researchers to perturb specific biological processes or to introduce detectable labels at defined sites within biomolecules, providing insights into their structure, dynamics, and interactions. umn.edu

Historical Context and Evolution of Spin-Labeled Nucleotide Probes in Spectroscopy

Spin labeling involves attaching a stable free radical (spin label), typically an aminoxyl radical (nitroxide), to a molecule of interest. hi.isresearchgate.netuni-osnabrueck.de These spin labels generate a paramagnetic center that can be detected and studied using magnetic resonance spectroscopy, specifically Electron Paramagnetic Resonance (EPR). glenresearch.comhi.is EPR spectroscopy is a sensitive technique that can provide information about the local environment, location, orientation, and motion of the spin label within a biomolecule. glenresearch.comhi.is

The use of nitroxides to study nucleic acids dates back to the 1970s, with early studies employing uniformly labeled DNA and RNA or tRNA labeled at naturally occurring modified nucleotides. nih.gov With advancements in solid-phase chemical synthesis in the 1980s and 1990s, it became possible to incorporate nitroxides site-specifically into DNA strands, enabling EPR studies of DNA duplexes. nih.gov More recently, methods have been developed for site-specific spin labeling of RNA molecules. nih.gov

The evolution of spin-labeled nucleotide probes has focused on developing labels with improved stability and spectroscopic properties. hi.is This includes the development of rigid spin labels that allow for the determination of accurate distances and orientations between two spin labels. hi.is Various strategies for site-directed spin labeling (SDSL) have emerged, including labeling during oligonucleotide synthesis, post-synthetic modification, and noncovalent labeling. hi.isresearchgate.net Spin labels have been attached to different positions within nucleotides, such as the exocyclic amino groups, the 2'-position of the sugar, or the phosphate backbone. nih.govnih.gov The "classic" nitroxide spin label is TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which is stabilized by flanking quaternary carbon atoms. st-andrews.ac.ukresearchgate.netresearchgate.net

These developments have made site-directed spin labeling combined with EPR spectroscopy a valuable technique for studying the structure and dynamics of nucleic acids and their complexes with other biomolecules. hi.isresearchgate.netoup.comrsc.org

Overview of the Specific Research Utility of 3'SL-GTP as a Spectroscopic Reporter

This compound is a specifically designed spin-labeled analog of GTP, intended for use as a spectroscopic reporter, particularly in EPR studies. The modification involves the introduction of a spin-label reporter group, typically a nitroxide radical, at the 3'-hydroxyl group of the ribose sugar, often via a linker. nih.gov In some cases, the 3'-hydroxyl group is replaced by a 3'-amino group which is then derivatized with the spin label. nih.gov

The primary research utility of this compound lies in its ability to act as a sensitive probe for investigating the local environment and conformational changes within GTP-binding proteins and other biomolecules that interact with GTP. nih.gov By incorporating this compound into a system, researchers can use EPR spectroscopy to:

Monitor molecular interactions: The EPR spectrum of the spin label is sensitive to its mobility and environment. hi.is Changes in the spectrum upon binding to a protein or other biomolecule can indicate the interaction and the degree of immobilization of the nucleotide. nih.gov

Investigate conformational changes: Differences in the EPR spectra of this compound in different functional states of a GTP-binding protein can reveal conformational changes occurring at or near the nucleotide-binding site. nih.gov

Study local dynamics: The shape of the continuous wave (CW) EPR spectrum reflects the mobility of the radical. hi.is Analysis of the spectral lineshape can provide information about the rotational motion of the spin label, which in turn reflects the local dynamics of the biomolecule at the labeling site. hi.isnih.gov

Research findings have demonstrated the utility of spin-labeled guanosine nucleotides, including this compound, as sensitive spectroscopic probes for investigating the local environment of the nucleotide-binding site during distinct functional states of guanosine nucleotide-binding proteins. nih.gov For example, studies using 3'SL-GDP and this compound with bacterial elongation factor Tu (EF-Tu) showed that the spin-labeled nucleotides retained biological activity and exhibited strong immobilization upon binding to EF-Tu. nih.gov Significant differences were observed between the EPR spectra of EF-Tu complexes with 3'SL-GDP, this compound, and the ternary complex including aminoacyl-tRNA, highlighting the ability of the spin label to report on different functional states. nih.gov

Properties

CAS No.

105822-89-7

Molecular Formula

C8H12O4

Synonyms

3/'-(2,2,5,5-tetramethylpyrroline-1-oxyl-3-carbonyl)amino-3/'-deoxyguanosine 5/'-triphosphate

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 3 Sl Gtp

Precursor Compounds and Reaction Pathways for 3'-Modified Guanosine (B1672433) Triphosphates

The synthesis of 3'-modified guanosine triphosphates, including 3'SL-GTP, typically originates from guanosine or its protected derivatives. Guanosine, a purine (B94841) nucleoside, contains a ribose sugar moiety with hydroxyl groups at the 2', 3', and 5' positions, in addition to the guanine (B1146940) base. The triphosphate group is attached to the 5' position in the naturally occurring nucleotide.

Reaction pathways for generating modified nucleoside triphosphates often involve phosphorylation of a modified nucleoside or modification of a pre-formed nucleotide. Enzymatic methods can be employed for the synthesis of nucleoside triphosphates from nucleoside monophosphates using kinases, as demonstrated in the preparation of ATP, GTP, CTP, and UTP from ribonucleic acid hydrolysates nih.gov. This process typically involves the conversion of 5'-nucleoside monophosphates to triphosphates using a mixture of nucleoside monophosphate kinases and acetate (B1210297) kinase nih.gov. While this method is effective for canonical nucleotides, the synthesis of modified triphosphates often necessitates chemical approaches, especially when modifications are present on the sugar or base.

Chemical synthesis of nucleoside triphosphates can involve the reaction of a nucleoside with phosphorylating agents. For instance, a method for synthesizing nucleoside triphosphates involves the one-pot reaction of an unprotected nucleoside and phosphorus oxychloride using trimethyl phosphate (B84403) as a solvent frontiersin.org. This process generates a reactive 5'-phosphorodichlorate intermediate, which is subsequently treated with bis-tributylammonium pyrophosphate to form a cyclic triphosphate, finally hydrolyzed to the corresponding NTP frontiersin.org. However, this method may not be suitable for all modified nucleosides and can involve challenging purification steps frontiersin.org.

Alternative approaches focus on building the nucleotide structure step-by-step or modifying existing nucleotides. The introduction of modifications at the 3' position often requires strategies that differentiate this hydroxyl group from the others on the ribose sugar.

Regioselective Functionalization at the 3'-Hydroxyl Position of Guanosine

Achieving regioselective functionalization at the 3'-hydroxyl position of guanosine is a critical step in the synthesis of this compound and other 3'-modified guanosine derivatives. The presence of multiple hydroxyl groups (2', 3', and 5') on the ribose sugar necessitates synthetic strategies that selectively target the 3' position.

One approach to regioselective functionalization involves temporary protection of other reactive groups. For example, in the synthesis of disaccharide nucleosides, temporary protection of the 2',3'-diol moiety of ribonucleosides using a cyclic boronic ester has been shown to enable regioselective O-glycosylation at the 5'-hydroxyl group nih.govjove.com. While this specific example targets the 5'-OH, the principle of temporary protection can be adapted to favor reactions at the 3' position.

Another strategy involves the use of specific reagents or reaction conditions that inherently favor reaction at the 3' position due to steric or electronic factors. However, regioselective functionalization of purine nucleosides can be challenging, and methods are often developed for specific types of modifications. For instance, studies on regioselective N7 alkylation of purines highlight the difficulties in controlling the site of modification, with the thermodynamically more stable N9 regioisomer often predominating acs.org.

For the synthesis of 3'-modified guanosine triphosphates with a spin label, a notable strategy involves the replacement of the 3'-hydroxyl group with a 3'-amino group, which then serves as an attachment point for the spin label nih.gov. This modification fundamentally alters the reactivity at the 3' position, allowing for selective derivatization with a spin-label reporter group via amide bond formation or similar coupling chemistry. This approach bypasses the challenge of directly functionalizing the 3'-hydroxyl in the presence of other hydroxyl groups by introducing a more reactive and selectively targetable functional handle.

Introduction of Spin-Label Reporter Groups: Mechanistic Considerations and Yield Optimization

The introduction of a spin-label reporter group to the 3' position of guanosine triphosphate is a key step in synthesizing this compound. Spin labels, typically stable nitroxide radicals, are covalently attached to the nucleotide to allow for EPR studies. The choice of spin label and the coupling chemistry are crucial for the success of the labeling reaction.

As highlighted in the literature, one effective strategy for introducing a spin label at the 3' position of guanosine nucleotides involves first modifying the 3'-hydroxyl group to a 3'-amino group nih.gov. This 3'-amino-3'-deoxyguanosine (B1384342) nucleotide then serves as a precursor for spin labeling. The spin label, often functionalized with a reactive group such as a carboxyl group or an activated ester, can then be coupled to the 3'-amino group via the formation of a stable amide bond. This approach has been successfully applied in the synthesis of 3'SL-GDP and this compound nih.gov.

Mechanistic considerations for this coupling reaction involve the nucleophilic attack of the 3'-amino group on the activated carboxyl group of the spin label, leading to the formation of an amide linkage. Optimization of reaction conditions, such as solvent, temperature, reaction time, and the molar ratio of reactants, is essential to maximize the yield of the desired this compound analog and minimize side reactions. The use of coupling reagents commonly employed in peptide synthesis, such as carbodiimides or activated esters, can facilitate amide bond formation.

Yield optimization can be influenced by factors such as the solubility of the nucleotide and the spin label in the reaction solvent, the reactivity of the activated spin label, and the presence of competing reactions. Protecting groups on other parts of the guanosine triphosphate molecule may be necessary during the spin-labeling step to prevent unwanted side reactions, although the strategy of using a 3'-amino handle aims to provide inherent regioselectivity.

While specific detailed yield data for the spin-labeling step in the synthesis of this compound via the 3'-amino intermediate might vary depending on the specific spin label and conditions used, the reported successful synthesis and biological activity of 3'SL-GDP and this compound synthesized through this route suggest that reasonable yields can be achieved nih.gov.

Purification and Homogeneity Assessment of Synthesized this compound Analogs

Following the chemical synthesis of this compound analogs, purification is necessary to isolate the desired product from starting materials, reagents, and side products. The purification process is crucial to obtain a homogeneous sample suitable for downstream applications, such as biochemical assays and spectroscopic studies.

Chromatographic techniques are commonly employed for the purification of modified nucleotides. Ion exchange chromatography is particularly useful for separating nucleotides based on their charge, which is influenced by the phosphate groups and any charged functional groups on the spin label. Gel chromatography (size exclusion chromatography) can be used to separate molecules based on size. High-Performance Liquid Chromatography (HPLC), especially reversed-phase HPLC, is a powerful technique for separating modified nucleotides based on their hydrophobicity, which can be significantly altered by the introduction of a spin label nih.gov. HPLC is often used in the final purification steps to achieve high purity.

Assessment of the homogeneity and identity of the synthesized this compound analog is performed using various analytical techniques. UV/Vis spectroscopy can confirm the presence of the guanine base, which has a characteristic absorbance spectrum nih.gov. Mass spectrometry (MS) is essential for determining the molecular weight of the synthesized product and confirming the attachment of the spin label and triphosphate group nih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and confirm the site of spin label attachment, although the paramagnetic nature of the spin label can affect NMR spectra. Electron Paramagnetic Resonance (EPR) spectroscopy is used to confirm the presence of the paramagnetic spin label and can provide information about its mobility, which is crucial for assessing the success of the labeling and the suitability of the analog for EPR studies nih.gov.

The purity of the final this compound product is typically assessed by analytical HPLC, aiming for high purity (e.g., >95% or >99.5%) to ensure reliable results in subsequent biological and spectroscopic experiments nih.gov. The specific purification strategy and the level of purity required may depend on the intended application of the this compound analog.

Spectroscopic Characterization of 3 Sl Gtp Analogs

Electron Paramagnetic Resonance (EPR) Spectroscopy for Conformational Dynamics

EPR spectroscopy is a powerful technique used to study materials with unpaired electrons, such as the stable free radical (nitroxide) incorporated into 3'SL-GTP. nih.govbruker.com By monitoring the behavior of this spin label, EPR provides unique information about the structural and dynamic features at the labeling site within a macromolecule. nih.govresearchgate.net The shape of a continuous wave (CW) EPR spectrum is sensitive to the motion of the spin label, making it suitable for studying conformational dynamics. hi.isnih.govelifesciences.org

Interpretation of EPR Spectra for Spin-Label Immobilization

The shape of an EPR spectrum is directly related to the mobility of the spin label. hi.isnih.gov For a nitroxide radical, the EPR spectrum typically shows three lines due to the hyperfine coupling to the nitrogen atom. hi.is As the motion of the nitroxide slows down, the spectrum becomes broader. hi.is This broadening indicates increased immobilization of the spin label. In the context of this compound, a strong immobilization of the labeled nucleotide observed in EPR measurements upon binding to a protein, such as Thermus thermophilus EF-Tu, indicates a significant reduction in the spin label's mobility due to its interaction with the protein binding site. nih.gov

Applications in Probing Local Environments within Protein-Nucleotide Complexes

Spin-labeled guanosine (B1672433) nucleotides like this compound serve as sensitive spectroscopic probes for investigating the local environment of the nucleotide-binding site in guanosine nucleotide-binding proteins during different functional states. nih.gov EPR measurements can reveal significant differences between the spectra of protein-nucleotide complexes, such as EF-Tu complexed with 3'SL-GDP, EF-Tu with this compound, and ternary complexes like aminoacyl-tRNA X EF-Tu X this compound. nih.gov These differences in spectra reflect changes in the local environment and dynamics of the nucleotide-binding site upon nucleotide binding and complex formation. nih.gov Site-directed spin labeling (SDSL) combined with EPR is a valuable tool for studying structural transitions and dynamics within proteins and their interactions with other molecules, including nucleic acids. nih.govresearchgate.netresearchgate.net

Ultraviolet-Visible Spectrophotometry for Concentration and Purity Determination

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for identifying and quantifying compounds in solution by measuring their absorbance of UV and visible light. wikipedia.orgdenovix.comtechnologynetworks.com This method is relatively inexpensive and easy to implement. wikipedia.org For this compound, which contains a guanine (B1146940) base, UV-Vis spectrophotometry can be used to determine its concentration based on its characteristic absorption spectrum in the UV region. wikipedia.orgtechnologynetworks.com The amount of light absorbed at a specific wavelength is proportional to the concentration of the absorbing compound, according to the Beer-Lambert law. wikipedia.org UV-Vis can also be employed to assess the purity of the this compound sample by checking for the presence of impurities that absorb at different wavelengths. denovix.com

Mass Spectrometry for Molecular Confirmation and Structural Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. msu.edu MS can be used for molecular confirmation of this compound by verifying its expected molecular weight. nih.gov Tandem mass spectrometry (MS/MS), particularly using instruments like triple quadrupole mass spectrometers, can provide structural information through fragmentation patterns. wikipedia.org While a mass spectrum primarily shows fragmentation, combining MS data with information from other analytical methods like NMR can lead to a more accurate structural elucidation. wikipedia.org Native mass spectrometry, which analyzes intact macromolecules and their complexes, can also be applied to study the interactions of nucleotides with proteins and monitor processes like GTP hydrolysis by observing changes in the mass of the protein-nucleotide complex. iu.eduacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (if applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the local magnetic fields around atomic nuclei, which is dependent on the molecular structure and environment. mdpi.com While the primary focus for this compound, given the spin label, is EPR, NMR spectroscopy is a standard method for structural elucidation of nucleotides and their analogs. mdpi.comnih.govresearchgate.netresearchgate.net Analysis of 1H, 13C, and 31P NMR spectra can provide insights into the chemical shifts, coupling constants, and spatial proximities of atoms within the this compound molecule. mdpi.comresearchgate.netresearchgate.netmdpi.com This information can be used to confirm the structure of the synthesized analog and study its conformation in solution. researchgate.net Although the presence of a paramagnetic spin label can affect NMR signals, specialized NMR techniques or studies on non-spin-labeled precursors or related analogs might be applicable for obtaining structural details via NMR.

Molecular Interactions and Binding Dynamics of 3 Sl Gtp

Interaction Profiles with Guanosine (B1672433) Nucleotide-Binding Proteins (G-Proteins)

The interaction between G-proteins and guanine (B1146940) nucleotides is a fundamental aspect of cellular signaling. Heterotrimeric G proteins, composed of α, β, and γ subunits, are typically activated by G protein-coupled receptors (GPCRs), which facilitate the exchange of GDP for GTP on the Gα subunit nih.govoup.comwikipedia.orgwikipedia.orgcaymanchem.comahajournals.org. Small GTPases, on the other hand, function as monomeric switches regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs) wikipedia.orgibiology.orgbibliotekanauki.pl.

Binding Affinity Determination and Kinetic Analysis

Determining the binding affinity and kinetics of nucleotide interactions with G-proteins is essential for understanding the temporal control and amplitude of cellular signals. These parameters are commonly assessed using techniques such as kinetic binding experiments, which monitor the rates of association and dissociation over time acs.org. Key parameters include the equilibrium dissociation constant (KD), reflecting affinity, and the association (kon) and dissociation (koff) rate constants, describing the kinetics of binding acs.org.

Studies utilizing spin-labeled GTP derivatives, including 3'SL-GTP, have explored their interaction with bacterial elongation factor Tu (EF-Tu), a GTP-binding protein nih.gov. These investigations indicated that the chemical modifications and the addition of the spin label in this compound had only a marginal impact on its affinity for EF-Tu nih.gov. This finding suggests that this compound can serve as a valuable probe for examining the nucleotide-binding site, introducing minimal disruption to the protein's inherent binding characteristics for guanine nucleotides nih.gov.

Kinetic analyses, such as those employing poorly hydrolyzable GTP analogs like GTPγS, can illuminate the rate of nucleotide binding in different protein states nih.gov. While detailed kinetic data specifically for the kon and koff of this compound binding to a broad range of G-proteins were not prominently featured in the provided search results, the general approach to kinetic analysis for GTP analogs involves quantifying their association and dissociation rates to understand the dynamic aspects of their interaction acs.orgnih.gov. The binding of GTP analogs to G proteins is typically analyzed within the framework of the G protein cycle, where nucleotide exchange and hydrolysis are central events annualreviews.orgnih.govnih.gov.

Allosteric Modulation of Enzymatic Activity by this compound Binding (if applicable)

Allosteric modulation is a regulatory mechanism where the activity of an enzyme is altered by the binding of a molecule at a site distinct from the active site, leading to a conformational change that impacts the enzyme's catalytic properties numberanalytics.comcsjmu.ac.inwikipedia.org. GTP is recognized as a positive allosteric regulator for certain enzymes, enhancing their catalytic rate nih.gov.

An illustrative example is CTP synthase, where GTP functions as a positive allosteric activator by binding to a regulatory site separate from the active site, thereby increasing the rate of the glutamine hydrolysis reaction nih.gov. This allosteric regulation involves conformational changes within the enzyme structure nih.gov. Another instance is the cytosolic IMP-GMP specific 5'-nucleotidase II (cN-II), where GTP binding at the dimer interface increases the affinity for the substrate GMP at the active site csjmu.ac.inwikipedia.org.

While the provided search results confirm the capacity of native GTP to act as an allosteric modulator for specific enzymes csjmu.ac.inwikipedia.orgnih.gov, there is no explicit information detailing whether this compound retains this allosteric regulatory capability or its specific effects on the enzymatic activity of target proteins. Nevertheless, given its structural resemblance to GTP and its demonstrated ability to induce conformational changes in GTP-binding proteins nih.gov, it is conceivable that this compound might also function as an allosteric modulator for certain enzymes regulated by GTP. Further experimental investigation would be necessary to confirm and characterize any such allosteric effects of this compound.

Comparison of Binding Characteristics between Native GTP and this compound Analogs

Comparing the binding characteristics of native GTP with those of its analogs, such as this compound, is essential for understanding how structural modifications influence their interactions with target proteins. The provided search results offer some comparative insights, particularly in the context of using this compound as a spectroscopic probe.

A study examining the interaction of this compound and 3'SL-GDP with bacterial elongation factor Tu indicated that the chemical modifications and spin labeling resulted in only a slight alteration in the affinity of these nucleotides for EF-Tu nih.gov. This observation suggests that, at least for EF-Tu, the fundamental binding interaction is largely preserved despite the modification at the 3' position of the ribose ring nih.gov.

The use of poorly hydrolyzable GTP analogs like GTPγS in binding assays is predicated on their ability to bind to G proteins and resist hydrolysis, thereby extending the lifespan of the nucleotide-bound G protein compared to native GTP nih.gov. This difference in the rate of hydrolysis represents a significant distinction in their behavior and their utility in experimental methodologies nih.gov. While this compound is a spin-labeled analog and its hydrolysis rate is not explicitly detailed in the provided results, its design as a probe implies it is intended to mimic the binding of GTP to facilitate spectroscopic analysis of the interaction and associated conformational states nih.gov.

The provided information also outlines the general mechanism of native GTP binding to G-proteins, which involves the exchange of GDP for GTP, mediated by GEFs, and the subsequent hydrolysis of GTP to GDP, often accelerated by GAPs annualreviews.orgwikipedia.orgibiology.orgnih.gov. The binding of native GTP typically leads to the protein's active state, while hydrolysis to GDP results in deactivation annualreviews.orgwikipedia.org. A comprehensive comparison of this compound's binding characteristics to native GTP would ideally include a detailed analysis of its association and dissociation rates, its capacity to induce similar conformational changes, and its susceptibility to hydrolysis by the intrinsic GTPase activity of the binding protein or by GAPs. The study on EF-Tu provides an initial indication of largely preserved affinity nih.gov, but a thorough comparative analysis across various G-proteins is not available in the provided data.

Applications of 3 Sl Gtp in Probing Biological Mechanisms

Elucidating Mechanisms of Protein Synthesis: Ribosomal Translocation and Elongation Factor Dynamics

Protein synthesis, or translation, is a fundamental process where ribosomes translate the genetic code in messenger RNA (mRNA) into polypeptide chains. ozbiosciences.comlibretexts.org This intricate process involves several steps, including initiation, elongation, termination, and ribosome recycling. nih.gov GTP plays a crucial role as an energy source and regulatory molecule in various stages of protein synthesis, particularly during elongation and termination. wikipedia.orgnih.gov

Elongation factors (EFs) are a set of proteins that function at the ribosome to facilitate translational elongation. wikipedia.org In prokaryotes, key elongation factors include EF-Tu, EF-Ts, and EF-G. wikipedia.org EF-Tu, in complex with GTP and aminoacyl-tRNA (aa-tRNA), delivers the aa-tRNA to the ribosome's A-site. nih.gov GTP hydrolysis by EF-Tu, stimulated by proper codon-anticodon pairing, leads to a conformational change and dissociation of EF-Tu from the ribosome, allowing the aa-tRNA to accommodate in the A-site for peptide bond formation. nih.gov EF-G, a GTPase, catalyzes the translocation of tRNA and mRNA through the ribosome. wikipedia.orgpnas.org This movement is coupled with large-scale conformational changes within the ribosome. berkeley.edu GTP hydrolysis by EF-G provides the energy for this translocation event. wikipedia.orgpnas.org

3'SL-GTP has been utilized to study the interaction of guanosine (B1672433) nucleotides with bacterial elongation factor Tu. nih.gov Experiments have demonstrated the biological activity of this compound by measuring its interaction with EF-Tu from Escherichia coli and Thermus thermophilus. nih.gov The amino modification and spin labeling were found to have only a slight influence on the affinity of the nucleotides for EF-Tu. nih.gov EPR measurements revealed a strong immobilization of the labeled nucleotides upon binding to T. thermophilus EF-Tu, indicating a specific interaction. nih.gov Furthermore, significant differences were observed in the EPR spectra of EF-Tu in different complex states (EF-Tu · 3'SL-GDP, EF-Tu · this compound, and aminoacyl-tRNA · EF-Tu · this compound ternary complexes), highlighting the utility of this compound as a sensitive probe for investigating the local environment of the nucleotide-binding site during distinct functional states of EF-Tu. nih.gov

Studies using GTP analogs, though not specifically this compound in all cited cases, have provided insights into the mechanics of ribosomal translocation. Inhibition of GTP hydrolysis by EF-G has been shown to impact the rotational movements of the ribosomal subunits. pnas.org For instance, blocking GTP hydrolysis by EF-G specifically abolishes reverse rotation of the head domain of the small ribosomal subunit, an event occurring after tRNA and mRNA translocation is largely complete. pnas.org This suggests a role for GTP hydrolysis in ensuring EF-G remains bound until translocation is complete, preventing reading frame slippage. pnas.org Other research indicates that GTP hydrolysis by EF-G induces conformational changes that drive or stabilize changes in ribosomal subunits. nih.gov

Elongation factors are also targets for certain natural products. For example, ternatin and its synthetic variants inhibit protein synthesis by targeting the eukaryotic elongation factor-1A (eEF1A) ternary complex (eEF1A · GTP · aminoacyl-tRNA). elifesciences.org A photo-affinity probe based on ternatin was used to identify eEF1A as a target, and it was found to crosslink to purified eEF1A only in the context of its ternary complex with GTP and aminoacylated tRNA. elifesciences.org This highlights the importance of the GTP-bound state of the elongation factor for interaction with certain inhibitory molecules.

Methodological Advancements and Technical Considerations for 3 Sl Gtp Usage

Optimization of Reaction Conditions for In Vitro and Cell-Free Assays

Optimizing reaction conditions for the use of 3'SL-GTP in in vitro and cell-free assays is crucial for obtaining reliable and interpretable data. While specific detailed protocols optimized solely for this compound are not extensively documented in the provided search results, general principles for working with GTP and its analogs in such systems can be applied.

In vitro assays, such as those studying the interaction of this compound with proteins like EF-Tu, typically involve incubating the labeled nucleotide with the protein in a defined buffer system. The composition of this buffer, including pH, salt concentration (e.g., NaCl, KCl), and the presence of divalent cations (commonly MgCl₂ or MnCl₂), is critical and can influence nucleotide binding affinity and protein conformation. nih.govresearchgate.netpnas.orgbiotech-asia.org For example, studies with EF-Tu utilized a buffer suitable for EPR measurements. nih.govresearchgate.net The concentration of this compound and the target protein, incubation time, and temperature are also key parameters that require optimization based on the specific protein and interaction being studied. GTPase activity assays, which could potentially utilize this compound to monitor conformational changes during hydrolysis, often involve specific buffer conditions, GTP concentrations, and incubation times to accurately measure phosphate (B84403) release or remaining GTP. pnas.orgbiotech-asia.orgplos.orgpromega.comresearchgate.net

General factors influencing reaction conditions for GTP analogs in biochemical assays include:

Nucleotide Concentration: The concentration of this compound should be optimized to be within a range that allows for meaningful binding or activity measurements without causing non-specific effects.

Protein Concentration: The concentration of the target protein needs to be appropriate for the chosen detection method (e.g., EPR).

Buffer Composition: pH, salt type and concentration, and the presence of divalent cations are critical for maintaining protein stability and function. nih.govresearchgate.netpnas.orgbiotech-asia.org

Temperature and Incubation Time: These factors influence reaction kinetics and the stability of the components. pnas.orgplos.orgresearchgate.netasm.org

Strategies for Incorporating this compound into Complex Biological Systems

Incorporating this compound into complex biological systems beyond purified proteins presents technical challenges. The primary strategy identified in the search results involves the direct incubation of the spin-labeled nucleotide with the purified target protein or a reconstituted system. For instance, this compound has been successfully incorporated into complexes with bacterial elongation factor Tu, including binary (EF-Tu·this compound) and ternary (aminoacyl-tRNA·EF-Tu·this compound) complexes, allowing for EPR studies of conformational changes. nih.govresearchgate.net

For more complex systems like cell lysates or potentially in living cells, the delivery and specificity of this compound are significant considerations. While not specifically shown for this compound in the provided results, strategies for introducing labeled nucleotides into cells or lysates can include:

Direct addition to cell lysates: This is feasible in cell-free systems where the cell membrane is disrupted. nih.govidtdna.comfrontiersin.orgbeilstein-journals.org

Permeabilization of cell membranes: Techniques to transiently permeabilize cell membranes can allow the entry of non-permeant molecules like nucleotide analogs.

Microinjection: Direct injection into larger cells can be used, though this is low-throughput.

Using specific transporters: If a transporter exists for this compound or if it can utilize a nucleoside transporter, this could facilitate cellular uptake.

The 3' modification on this compound, while allowing for spin labeling, might affect its interaction with cellular transport mechanisms and enzymes compared to native GTP. The biological activity of this compound has been demonstrated by its interaction with EF-Tu, indicating it can be recognized by at least some cellular machinery. nih.govresearchgate.net However, its behavior in the complex environment of a living cell, including its stability, localization, and potential off-target interactions, would require specific investigation. The use of 3'-biotin-GTP for affinity tagging of RNA ends suggests that modifications at the 3' position can be utilized for specific applications within biological contexts. biotech-asia.org

Limitations and Potential Artifacts Associated with Spin-Labeled Nucleotide Analogs

Spin-labeled nucleotide analogs, including this compound, are powerful tools, but they come with inherent limitations and potential artifacts that must be considered for accurate interpretation of experimental results. General limitations associated with spin-labeled molecules, particularly in the context of nucleic acids and proteins, include:

Linker Mobility: The linker connecting the nucleotide base or sugar to the spin label can have its own mobility, which can contribute to the observed EPR spectrum and potentially obscure the dynamics of the molecule being studied. pnas.orgontosight.ainih.gov While the 3'SL modification places the spin label directly on the ribose sugar via a carbonylamino linkage nih.gov, the flexibility of this linkage and the spin label itself could still be a factor.

Incomplete Labeling: In synthetic procedures, achieving 100% incorporation of the spin label can be challenging, leading to a mixture of labeled and unlabeled molecules. nih.gov

Side Reactions: The spin-labeling reagent can potentially react with other functional groups in the biological system, leading to non-specific labeling. nih.gov

Perturbation of Native Structure or Dynamics: The presence of the spin label, especially a relatively bulky one, could potentially alter the native conformation, dynamics, or interactions of the nucleotide and the biological molecule it is interacting with. While studies with EF-Tu showed only slight influence on affinity nih.govresearchgate.net, this might not be true for all proteins or processes.

Reduction of Spin Label: Nitroxide spin labels can be reduced in biological environments, leading to a loss of the EPR signal. pnas.org

Specific to this compound, the modification is at the 3' position of the ribose. Modifications at the 2' or 3' positions of ribose in nucleotide analogs are known to potentially influence the conformational equilibrium of the sugar ring. researchgate.net While the impact of the 3'SL modification on the ribose conformation of GTP and its subsequent effects on protein interactions would need specific investigation for each target protein, alterations in sugar pucker could subtly affect binding or catalytic activity. However, the reported biological activity and binding to EF-Tu suggest that for this specific interaction, the perturbation is minor. nih.govresearchgate.net

Potential artifacts in EPR experiments using this compound could arise from:

Aggregation of the labeled nucleotide or protein: This can affect the mobility of the spin label and lead to misleading EPR spectra.

Non-specific binding of this compound to other components in complex systems: This is particularly relevant in cell lysates or crude extracts.

Interactions between multiple spin labels: If multiple this compound molecules are bound to a protein or complex, or if other spin-labeled molecules are present, dipolar interactions between the spin labels can occur, complicating spectral analysis.

Careful experimental design, appropriate controls, and orthogonal validation methods are essential to mitigate these limitations and identify potential artifacts when using this compound.

Comparison with Other Non-Hydrolyzable or Labeled GTP Analogs (e.g., GTPγS)

This compound belongs to a class of modified GTP analogs used in biochemical and biophysical studies, each with distinct properties and applications. Comparing this compound with other commonly used analogs like GTPγS and fluorescent GTP analogs highlights its specific utility as a spin-labeled probe.

GTPγS (Guanosine 5'-O-(3-thio)triphosphate):

Modification: A sulfur atom replaces a non-bridging oxygen in the γ-phosphate group. ontosight.ainih.gov

Hydrolyzability: GTPγS is a non-hydrolyzable or very slowly hydrolyzed analog. pnas.orgontosight.ainih.govthermofisher.com

Application: Primarily used to lock GTP-binding proteins in their active, GTP-bound conformation because it cannot be efficiently hydrolyzed by GTPases. pnas.orgontosight.ainih.govthermofisher.com It is widely used in binding assays to measure the activation state of G proteins. thermofisher.com

Comparison with this compound: Unlike GTPγS, this compound is designed to retain biological activity, including potentially interacting with the GTPase catalytic mechanism, allowing for the study of conformational changes during the GTP hydrolysis cycle itself, as suggested by ongoing investigations with EF-Tu. nih.govresearchgate.net While GTPγS provides a stable "on" state, this compound offers the potential to capture intermediate states or dynamics associated with hydrolysis through EPR.

Fluorescent GTP Analogs (e.g., Mant-GTP, BODIPY-GTP):

Modification: A fluorescent dye is attached, often at the 2' or 3' position of the ribose or on the guanine (B1146940) base.

Hydrolyzability: Can be hydrolyzable or non-hydrolyzable depending on other modifications.

Application: Used in fluorescence-based assays to study nucleotide binding kinetics, conformational changes (e.g., via FRET or changes in fluorescence properties), and localization.

Comparison with this compound: Fluorescent analogs provide information through changes in light emission, while this compound is used for EPR spectroscopy, which provides details about the local environment, mobility, and distances between spin labels. EPR can be particularly useful for studying systems that are not amenable to fluorescence measurements or to obtain complementary structural and dynamic information. nih.govresearchgate.net

3'-Biotin-GTP:

Modification: Biotin is attached at the 3' position. biotech-asia.org

Application: Used for affinity tagging and enrichment of molecules, such as RNA ends. biotech-asia.org

Comparison with this compound: Both are modified at the 3' position, but the attached group serves a different purpose. This compound is for spectroscopic (EPR) studies, while 3'-biotin-GTP is for affinity-based applications. nih.govresearchgate.netbiotech-asia.org

Future Research Directions and Potential Innovations with 3 Sl Gtp Analogs

Development of Novel 3'-Modified GTP Analogs with Enhanced Specificity or Reporter Functionality

The development of novel GTP analogs with specific modifications, such as those at the 3' position exemplified by 3'SL-GTP, is a key area for future research. Modifications at the 2' or 3' positions of the ribose ring have been shown to allow interaction with nucleotide-requiring proteins, and introducing fluorophores at these positions can create fluorescent nucleotide analogs useful for kinetic studies nih.govresearchgate.net. Analogs with modified phosphate (B84403) moieties, like GTPγS or GppNHp, are often resistant to enzymatic hydrolysis, making them useful for stabilizing protein-nucleotide complexes and studying reaction pathways ontosight.ainih.gov.

Future efforts could focus on designing 3'-modified analogs that offer enhanced specificity for particular GTP-binding proteins or pathways. This could involve incorporating chemical groups that favor binding to specific protein isoforms or conformational states. Furthermore, developing 3'-modified analogs with improved reporter functionalities is crucial. While this compound incorporates a spin label for EPR studies researchgate.net, novel analogs could integrate fluorophores with tailored spectral properties, FRET pairs, or other tags detectable by advanced spectroscopic techniques jenabioscience.comnih.govresearchgate.netthermofisher.com. Environmentally sensitive fluorescent probes, for instance, can provide strong signals upon binding events, making them ideal for kinetic and equilibrium analyses jenabioscience.com. The synthesis and characterization of such novel analogs are essential to provide researchers with a diverse toolkit for probing the intricate details of GTP-dependent processes nih.gov.

Integration of this compound Studies with Complementary Biophysical Techniques

Studies utilizing this compound, which provides insights through electron paramagnetic resonance (EPR) spectroscopy on conformational changes and dynamics researchgate.net, can be significantly enhanced by integration with complementary biophysical techniques. Combining EPR data from this compound with information from other methods offers a more comprehensive view of protein-nucleotide interactions.

Techniques such as nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and cryo-electron microscopy (cryo-EM) can provide orthogonal information. NMR can offer detailed structural and dynamic information at the atomic level, including chemical shift changes upon ligand binding nih.govpreprints.orgnih.gov. ITC can quantify the thermodynamics of binding events, providing enthalpy and association constants nih.gov. SPR is valuable for characterizing binding kinetics and has high-throughput capabilities for screening interactions oup.com. Cryo-EM can reveal high-resolution structures of proteins and their complexes with nucleotides or analogs, illustrating conformational states relevant to function nih.gov. Integrating data obtained from this compound EPR experiments with results from these techniques will allow for a more complete understanding of how GTP binding and hydrolysis influence protein structure, dynamics, and interactions with regulatory factors and effectors. For example, combining spin-labeling data with cryo-EM structures of proteins bound to non-hydrolyzable GTP analogs like GTPγS or GMPPCP could provide dynamic context to static structural models nih.govnih.gov.

High-Throughput Screening Approaches Utilizing this compound for Modulator Identification

High-throughput screening (HTS) is a powerful approach for identifying molecules that modulate protein activity researchgate.netpreprints.org. Adapting HTS methodologies to utilize this compound or other spectroscopic GTP analogs could significantly accelerate the discovery of modulators targeting GTP-binding proteins.

Current HTS often employs biochemical or cell-based assays, including reporter gene assays researchgate.netpreprints.org. While effective, these can sometimes lack the directness of measuring nucleotide binding or conformational changes. Developing HTS assays based on the spectroscopic properties of this compound, such as changes in EPR spectra upon protein interaction or in the presence of potential modulators, could offer a more direct method for identifying compounds that affect the nucleotide-bound state or the associated protein dynamics. Fluorescent GTP analogs have already been explored for use in fluorescence anisotropy assays and to monitor protein interactions jenabioscience.comnih.govresearchgate.net. Extending these approaches to include spin-labeled analogs like this compound, perhaps through specialized EPR-based HTS platforms, could enable the screening of large compound libraries to find molecules that influence GTP binding or the conformational cycle of target proteins. This is particularly relevant for identifying allosteric modulators that might not directly compete with the nucleotide but affect protein conformation or dynamics nih.gov. Such HTS approaches could be applied to diverse families of GTP-binding proteins, including small GTPases and heterotrimeric G proteins, which are significant therapeutic targets ontosight.aijenabioscience.comnih.gov.

Exploring Evolutionary Divergence of GTP-Binding Protein Mechanisms Using Analogs

GTP-binding proteins are highly conserved across different species, playing essential roles in fundamental cellular processes nih.govnsfc.gov.cn. However, there is evolutionary divergence in their specific functions, regulation, and interactions nih.govnsfc.gov.cn. Utilizing GTP analogs, including this compound and its derivatives, can provide valuable insights into the evolutionary trajectories of these protein mechanisms.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and purifying 3'SL-GTP, and how can researchers validate yield and purity?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical methods, with purification via HPLC or affinity chromatography. Validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR), ensuring peak integration aligns with expected molecular weights and spectral patterns. Yield calculations should account for losses during purification steps, with triplicate runs to confirm reproducibility .

Q. Which characterization techniques are critical for confirming this compound structural integrity?

  • Answer : Use a combination of:

  • NMR : Confirm stereochemistry and glycosidic linkages via 1H^1H- and 13C^13C-NMR shifts.
  • High-Resolution MS : Verify molecular ion peaks with <5 ppm mass error.
  • Circular Dichroism (CD) : Assess conformational stability in solution.
  • Data Table :
TechniqueKey ParametersAcceptable Threshold
NMRSignal-to-noise ratio >20:1No unidentified peaks
HPLCPurity ≥95%Retention time ±0.1 min
Reference thresholds from peer-reviewed studies .

Q. How should researchers design dose-response experiments to evaluate this compound bioactivity?

  • Answer :

  • Step 1 : Define a logarithmic concentration range (e.g., 1 nM–100 µM) based on preliminary assays.
  • Step 2 : Use a cell-based model (e.g., primary macrophages) with a positive control (e.g., LPS for inflammation studies).
  • Step 3 : Normalize data to vehicle controls and apply nonlinear regression (e.g., four-parameter logistic curve) to calculate EC50_{50} values. Include statistical validation via ANOVA with post-hoc tests .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Answer :

  • Hypothesis Testing : Assess bioavailability differences (e.g., plasma protein binding, metabolic stability) using pharmacokinetic (PK) profiling.
  • Data Triangulation : Cross-reference in vitro IC50_{50} values with in vivo PK/PD models. For example, if in vivo efficacy is lower than predicted, investigate tissue penetration via LC-MS/MS tissue distribution studies.
  • Case Study : A 2024 study resolved such discrepancies by integrating transcriptomic data to identify compensatory pathways in vivo .

Q. What computational strategies are effective for predicting this compound interactions with target receptors?

  • Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding over ≥100 ns trajectories using AMBER or GROMACS. Validate with experimental binding affinities (SPR/ITC).
  • Machine Learning : Train a Random Forest model on structural descriptors (e.g., QSAR) to predict off-target effects. Ensure training data includes diverse nucleotide analogs to avoid overfitting .
  • Limitations : Address false positives by validating top candidates with orthogonal assays (e.g., thermal shift assays) .

Q. How can multi-omics data (e.g., metabolomics, proteomics) be integrated to elucidate this compound’s mechanism of action?

  • Answer :

  • Workflow :

Perform untargeted metabolomics to identify perturbed pathways post-treatment.

Use proteomics (e.g., TMT labeling) to quantify protein expression changes.

Apply pathway enrichment tools (e.g., MetaboAnalyst, STRING) to identify overlaps.

  • Example : A 2023 study linked this compound’s anti-inflammatory effects to COX-2 suppression and altered arachidonic acid metabolism .

Cross-Cutting Methodological Considerations

Q. What statistical methods are appropriate for analyzing time-series data in this compound longitudinal studies?

  • Answer :

  • Mixed-Effects Models : Account for inter-subject variability and missing data.
  • Survival Analysis : Use Kaplan-Meier curves for toxicity endpoints.
  • Software : Implement in R (lme4 package) or Python (statsmodels) with FDR correction for multiple comparisons .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

  • Answer :

  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, pH) using response surface methodology.
  • Batch Records : Document deviations (e.g., impurity spikes >2%) and their root causes (e.g., column degradation).
  • Collaborative Validation : Share protocols via platforms like protocols.io and cross-validate in independent labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.